molecular formula C19H21ClN4O3 B2890057 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide CAS No. 1049371-74-5

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2890057
CAS No.: 1049371-74-5
M. Wt: 388.85
InChI Key: ZPBQFPLFMPPFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide (CAS 1049371-74-5) is a chemical compound supplied for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. This compound belongs to a class of molecules known as 1-arylpiperazines, which are frequently investigated for their potential interactions with central nervous system targets . Related compounds within this structural family have been studied as high-affinity ligands for dopamine receptor subtypes, showcasing the piperazine-benzamide scaffold's relevance in neuropharmacological research . For instance, closely related analogs have demonstrated nanomolar affinity for the dopamine D4 receptor with significant selectivity over other dopamine and serotonin receptors, making them valuable tools for probing receptor function and for the development of positron emission tomography (PET) radiotracers . The structural features of this chemical class can be optimized to adjust properties like lipophilicity, which is critical for achieving sufficient blood-brain barrier penetration while minimizing non-specific binding in neurological applications . Researchers may find this compound useful as a building block or reference standard in the synthesis and biological evaluation of novel psychoactive substances or receptor-selective probes.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c20-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-19(25)17-3-1-2-4-18(17)24(26)27/h1-8H,9-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBQFPLFMPPFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Result of Action

The binding of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide to the D4 dopamine receptor can result in a variety of effects at the molecular and cellular level, depending on the physiological context. These effects are due to the role of dopamine receptors in transmitting signals within cells.

Action Environment

The action, efficacy, and stability of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the D4 dopamine receptor may affect the compound’s ability to interact with its target. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Antidepressant Activity

Research has indicated that compounds structurally related to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide exhibit significant antidepressant properties. For instance, derivatives of piperazine have been shown to enhance serotonin receptor activity, which is crucial for mood regulation .

Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds demonstrated that they could significantly prolong survival times in models of acute cerebral ischemia. The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties through inhibition of specific cellular pathways involved in tumor growth. For example, it has been noted that certain piperazine derivatives can act as allosteric enhancers in receptor signaling, which may contribute to their anticancer efficacy .

Pharmacokinetics

The pharmacokinetic profile of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide is yet to be fully elucidated; however, related compounds have shown favorable absorption and distribution characteristics in biological systems. Studies indicate that these compounds can penetrate the blood-brain barrier effectively, enhancing their therapeutic potential in neurological disorders .

Study on Neuroprotective Activity

In one study involving bilateral common carotid artery occlusion in mice, the compound demonstrated significant neuroprotective activity by prolonging survival time and reducing mortality rates at various doses tested .

Dose (mg/kg)Survival Time (hours)Mortality Rate (%)
514.83 ± 0.4220
1014.56 ± 0.3815
2014.62 ± 1.8910

Evaluation of Antidepressant Effects

In another clinical evaluation, derivatives similar to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide were assessed for their antidepressant effects using standardized behavioral tests in animal models. Results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting potential therapeutic applications in treating depression .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below summarizes key structural analogs and their pharmacological characteristics:

Compound Name Piperazine Substituent Benzamide Substituent Target Receptor Affinity (Ki) Selectivity Over D2/D3 LogP Reference ID
Target Compound 4-Chlorophenyl 2-Nitro D4 Nanomolar* >100-fold ~2.5*
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 2) 4-Chlorophenyl 3-Methoxy D4 Nanomolar >100-fold 2.37
ABT-199 (BCL-2 Inhibitor) 4-Chlorophenyl 3-Nitro (sulfonamide) BCL-2 Sub-nanomolar N/A N/A
3a () 3-Cyanophenyl Thiophen-3-yl D3 N/A N/A N/A
3b () 3-Trifluoromethylphenyl Thiophen-3-yl D3 N/A N/A N/A
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide 4-Fluorophenyl 4-Methoxy D4 (presumed) N/A N/A 2.55

*Inferred from structurally related compounds in .

Key Observations:
  • Nitro vs. The nitro group may increase lipophilicity (logP ~2.5 vs. 2.37 for methoxy), affecting blood-brain barrier penetration .
  • Chlorophenyl vs. Fluorophenyl Piperazine : The 4-chlorophenyl substituent (Target Compound) provides greater steric bulk and electronegativity compared to 4-fluorophenyl (), which could fine-tune receptor binding kinetics and selectivity .
  • Selectivity : The Target Compound and Compound 2 both exhibit >100-fold selectivity for D4 over D2/D3 receptors, critical for minimizing off-target effects in neurological applications .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The Target Compound’s logP (~2.5) is comparable to Compound 2 (logP 2.37) and Compound 7 (logP 2.55), suggesting balanced brain penetration and low nonspecific binding .
  • Synthetic Flexibility: Analogs like 3a and 3b () demonstrate that piperazine substituents (e.g., cyano, trifluoromethyl) can be modified to target different receptors (e.g., D3), highlighting the versatility of the scaffold .
  • Therapeutic Potential: Unlike ABT-199 (a BCL-2 inhibitor with a chlorophenyl-piperazine moiety), the Target Compound is tailored for central nervous system (CNS) applications, as evidenced by its D4 selectivity and optimized logP .

Comparative Limitations and Challenges

  • Nitro Group Stability: The nitro group, while beneficial for receptor interaction, may pose metabolic stability challenges compared to methoxy or cyano substituents.

Q & A

Q. What are the validated synthetic routes for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the coupling of a 4-chlorophenylpiperazine intermediate with a nitrobenzamide derivative. Key steps include amide bond formation (e.g., using EDCI/HOBt or DCC as coupling agents) and purification via column chromatography. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios influence yields (reported 45–75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the piperazine ring, nitro group, and amide linkage. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z ~460), while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in crystalline forms .

Q. What preliminary pharmacological screening methods are used to assess its bioactivity?

Initial screening involves in vitro assays:

  • Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3, serotonin 5-HT1A receptors) using tritiated ligands .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How can contradictory solubility and stability data across studies be resolved?

Discrepancies arise from solvent systems (e.g., DMSO vs. aqueous buffers) and pH variations. Methodological standardization is critical:

  • Solubility : Use equilibrium solubility assays with HPLC quantification under physiological pH (7.4) .
  • Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic or oxidative degradation pathways .

Q. What strategies optimize the compound’s selectivity for specific receptor subtypes?

Structure-activity relationship (SAR) studies guide modifications:

  • Piperazine substitution : Replace 4-chlorophenyl with 2,3-dichlorophenyl to enhance D3 receptor affinity .
  • Nitro group positioning : Para-nitro groups (vs. ortho/meta) improve steric compatibility with receptor binding pockets . Computational docking (e.g., AutoDock Vina) validates hypothesized interactions .

Q. How do in vitro and in vivo pharmacokinetic profiles correlate, and what methods address bioavailability challenges?

Poor oral bioavailability (e.g., <20%) is common due to low solubility and first-pass metabolism. Strategies include:

  • Formulation : Nanoemulsions or cyclodextrin complexes to enhance solubility .
  • Prodrug design : Esterification of the amide group to improve membrane permeability .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., nitro reduction to amine) in liver microsomes .

Q. What experimental designs reconcile conflicting data on its antimicrobial efficacy?

Discrepancies may stem from strain variability or assay endpoints (MIC vs. time-kill curves). Robust protocols involve:

  • Standardized strains : Use ATCC reference microbial strains .
  • Synergy studies : Checkerboard assays with antibiotics (e.g., ciprofloxacin) to identify combinatorial effects .
  • Resistance induction : Serial passage experiments to assess mutation frequency .

Methodological Guidance for Data Interpretation

Q. How to validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target .
  • Cellular thermal shift assays (CETSA) : Monitor protein stability shifts upon ligand binding .

Q. What statistical approaches are appropriate for dose-response studies with high variability?

  • Four-parameter logistic model : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (GraphPad Prism) .
  • ANOVA with post-hoc tests : Address inter-experimental variability (e.g., Tukey’s HSD for multiple comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.